1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a quinoline derivative and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and 4-(pyrimidin-2-yl)piperazine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the quinoline ring may produce a dihydroquinoline compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
- 1-(6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Uniqueness
1-(6-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its specific combination of a quinoline derivative and a piperazine moiety, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H31N5O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H31N5O2/c1-17-15-23(2,3)28(20-7-6-18(30-4)14-19(17)20)21(29)16-26-10-12-27(13-11-26)22-24-8-5-9-25-22/h5-9,14,17H,10-13,15-16H2,1-4H3 |
InChI Key |
PTKZVOVYTQPIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=NC=CC=N4)(C)C |
Origin of Product |
United States |
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